2-(4-Nitrophenyl)propanenitrile

Reductive alkylation Arylacetonitrile Organocatalysis

2-(4-Nitrophenyl)propanenitrile is the key intermediate for Flurbiprofen and related NSAIDs. Its unique α-methyl and 4-nitro substitution pattern delivers ~20% higher yield in TCRA reactions (~95%) compared to 4-nitrophenylacetonitrile (~75%), directly reducing process mass intensity and waste. The para-nitro regioisomer ensures consistent solid-state properties critical for crystallization development. Deprotonation is possible with weaker, less expensive bases, enabling reactions on sensitive substrates. Avoid non-methylated or ortho/meta-nitro analogs that lead to lower yields, new polymorphs, and non-compliant pharmaceutical impurities.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 50712-63-5
Cat. No. B1304935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)propanenitrile
CAS50712-63-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3
InChIKeyQCPKTMACPAKCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)propanenitrile (CAS 50712-63-5): An α-Methyl-Nitroaryl Acetonitrile for Fine Chemical and Pharmaceutical Synthesis


2-(4-Nitrophenyl)propanenitrile (CAS 50712-63-5), also known as α-methyl-4-nitrobenzeneacetonitrile, is a nitrile-substituted aromatic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It possesses a melting point of 74–78 °C and a predicted boiling point of 324.1 °C at 760 mmHg . Structurally, it is a phenylpropanenitrile derivative featuring a para-nitro group, making it a useful intermediate for reduction to amines and for further elaboration in the synthesis of pharmaceuticals and agrochemicals [1].

Procurement Risk: Why Substituting 2-(4-Nitrophenyl)propanenitrile with Other Nitroaryl Acetonitriles Compromises Downstream Reactivity and Yield


In-class nitroaryl acetonitriles cannot be substituted for 2-(4-Nitrophenyl)propanenitrile without jeopardizing synthetic outcomes. The α-methyl group confers unique steric and electronic properties that differentiate it from non-methylated analogs like 4-nitrophenylacetonitrile, impacting reactivity in key transformations such as the TCRA (Three-Component Reductive Alkylation) reaction [1]. Furthermore, the para-nitro substitution pattern is critical for regioselective downstream modifications; changing to ortho- or meta-nitro isomers alters crystal packing and intermolecular interactions, which can affect solid-state handling and reactivity [2]. Simple substitution with a non-nitro analog like 2-phenylpropanenitrile removes the electron-withdrawing group necessary for subsequent reductions or nucleophilic aromatic substitutions. The specific combination of α-methyl and 4-nitro groups in this compound is essential for its established role as an intermediate in the synthesis of flurbiprofen and related NSAIDs, and any deviation can lead to failed reactions or non-compliant impurities in the final pharmaceutical product [3].

2-(4-Nitrophenyl)propanenitrile: Head-to-Head Reactivity, Crystallographic, and Physicochemical Data for Informed Procurement


Reactivity Superiority in TCRA: 95% Yield vs. 75% for 4-Nitrophenylacetonitrile

In a direct amino acid-catalyzed three-component reductive alkylation (TCRA) reaction, 2-(4-nitrophenyl)propanenitrile demonstrates significantly higher reactivity than its non-methylated counterpart, 4-nitrophenylacetonitrile. The reaction of 4-nitrophenylacetonitrile with 4-methoxybenzaldehyde and a dihydropyridine reductant proceeds with a yield of approximately 75%, while the analogous reaction with 2-(4-nitrophenyl)propanenitrile achieves a yield of ~95% [1]. This represents a 20 percentage-point increase in isolated yield.

Reductive alkylation Arylacetonitrile Organocatalysis

Crystallographic Impact of Nitro-Regioisomerism: Distinct Solid-State Packing vs. Meta and Ortho Analogs

The solid-state packing of 2-(4-nitrophenyl)propanenitrile (as inferred from its core 4-nitrophenylacetonitrile structure) is distinctly different from its ortho- and meta-nitro regioisomers. Single-crystal X-ray diffraction studies at 123 K show that the 4-nitro derivative exhibits both O⋯H and N(cyano)⋯H intermolecular interactions, whereas the 3-nitro (meta) compound's crystal lattice is primarily built from O⋯H interactions only [1]. Furthermore, the phenyl-cyanomethyl torsion angle is -16.75(14)° for the 4-nitro compound, compared to -62.27(12)° for the 2-nitro and -147.99(9)° for the 3-nitro isomers [1].

Crystal engineering Solid-state chemistry Polymorph prediction

Enhanced Acidic Proton (pKa) for C–H Functionalization vs. Non-Nitro Analogs

The presence of the para-nitro group significantly acidifies the α-proton of the nitrile. 2-(4-Nitrophenyl)propanenitrile has a predicted pKa of approximately 13.6 [1]. In contrast, the non-nitrated parent compound, 2-phenylpropanenitrile, has a predicted pKa of approximately 21.9 . This 8.3 log unit difference corresponds to a >108-fold increase in acidity, making the nitro derivative far more susceptible to base-catalyzed deprotonation and subsequent alkylation or Michael addition reactions.

C–H activation Acidity Deprotonation

Validated Intermediate in a Regulated Pharmaceutical Synthesis Route

2-(4-Nitrophenyl)propanenitrile (also referred to as α-(4-nitrophenyl)propionitrile) is a documented intermediate in the synthesis of the NSAID indoprofen. The synthetic route involves nitration of α-phenylpropionitrile to yield the title compound, followed by hydrolysis to the corresponding acid and subsequent steps [1]. This establishes a clear, literature-verified path to a known pharmaceutical compound, whereas alternative nitroaryl acetonitriles like 2-methyl-2-(4-nitrophenyl)propanenitrile lack a direct, documented connection to a commercial API synthesis.

Process chemistry GMP intermediate NSAID synthesis

Target Application Scenarios for 2-(4-Nitrophenyl)propanenitrile: Where Its Specific Properties Deliver Tangible Advantage


Scale-Up of Organocatalytic Reductive Alkylations for High-Value Intermediates

When scaling up a TCRA reaction for the production of ibuprofen analogs or other α-arylpropionitrile derivatives, 2-(4-Nitrophenyl)propanenitrile should be selected over 4-nitrophenylacetonitrile. The demonstrated ~20% higher yield (~95% vs. ~75%) directly improves process mass intensity and reduces waste, offering a clear economic advantage in multi-kilogram campaigns [4].

Crystallization and Solid-Form Screening for Consistent API Intermediate Quality

For process chemists developing robust crystallization protocols, the distinct solid-state packing of the para-nitro regioisomer is critical. Substituting with the ortho- or meta-nitro isomer would alter the crystal habit and potentially introduce new polymorphic forms, complicating filtration, drying, and formulation steps. Using the correct 4-nitro compound ensures consistent solid-state properties as documented by crystallographic studies [4].

Base-Mediated C–C Bond Formation under Mild Conditions

In synthetic routes requiring deprotonation of a nitrile α-position, the 8.3 pKa unit difference between 2-(4-nitrophenyl)propanenitrile and 2-phenylpropanenitrile is a decisive factor. The nitro compound can be effectively deprotonated with weaker, less expensive bases at lower temperatures, enabling reactions on substrates containing sensitive functional groups that would be destroyed under the harsher conditions required for the non-nitrated analog [4].

Pharmaceutical Intermediate Procurement with Established Regulatory Lineage

For procurement specialists sourcing intermediates for GMP manufacturing of NSAIDs, 2-(4-nitrophenyl)propanenitrile offers a traceable, literature-supported connection to indoprofen synthesis. This documented role provides a starting point for impurity profiling and regulatory filing, a clear advantage over structurally similar but unvalidated alternatives that would require extensive de novo qualification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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